molecular formula C12H2Br6O B14227471 1,2,4,6,7,8-Hexabromo-dibenzofuran CAS No. 617708-24-4

1,2,4,6,7,8-Hexabromo-dibenzofuran

Cat. No.: B14227471
CAS No.: 617708-24-4
M. Wt: 641.6 g/mol
InChI Key: FCFYEJUJZXKJID-UHFFFAOYSA-N
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Description

1,2,4,6,7,8-Hexabromo-dibenzofuran: is a polybrominated dibenzofuran, a class of compounds known for their bromine atoms attached to a dibenzofuran moiety. These compounds are of significant interest due to their environmental persistence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6,7,8-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6,7,8-Hexabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,6,7,8-Hexabromo-dibenzofuran has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health effects.

    Industry: Used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,6,7,8-Hexabromo-dibenzofuran involves its interaction with cellular receptors and enzymes. It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation results in the expression of phase I and II detoxification enzymes, such as cytochrome P450 enzymes, which metabolize the compound into less toxic forms .

Comparison with Similar Compounds

1,2,4,6,7,8-Hexabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

  • 1,2,3,4,6,7-Hexabromo-dibenzofuran
  • 1,2,3,4,7,8-Hexabromo-dibenzofuran
  • 1,2,3,6,7,8-Hexabromo-dibenzofuran

These compounds share similar structures but differ in the positions of the bromine atoms. The unique arrangement of bromine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

617708-24-4

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,2,4,6,7,8-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-4-1-3-7-8(16)5(14)2-6(15)12(7)19-11(3)10(18)9(4)17/h1-2H

InChI Key

FCFYEJUJZXKJID-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C(C(=CC(=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br

Origin of Product

United States

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